Regiochemical Differentiation from Positional Isomer: 4-Aminophenyl vs. 2-Amino Substitution
The target compound [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS 2060030-21-7) is a distinct regiochemical entity from its positional isomer (2-amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (CAS 113304-36-2). Both share identical molecular formula (C₁₁H₁₂N₂O₂, MW 204.22) but differ fundamentally in the placement of the primary amine: para to the phenyl ring at C-2 in the target vs. directly on the oxazole C-2 in the isomer. This regiochemical difference alters the H-bond donor/acceptor topology: the target compound presents the aniline NH₂ as a terminal H-bond donor ~6 Å from the oxazole core, suitable for solvent-exposed kinase hinge-region interactions, whereas the isomer places the NH₂ directly conjugated to the oxazole ring, modifying its pKa and H-bond directionality . In the 2-anilino-5-aryloxazole VEGFR2 inhibitor series described by Harris et al., the aniline NH at the 2-position was shown by X-ray crystallography (PDB 1Y6A) to form a critical H-bond with the Cys919 backbone carbonyl in the kinase hinge region, an interaction geometrically impossible with a 2-amino-oxazole isomer [1].
| Evidence Dimension | H-bond donor directionality and distance from oxazole core; relevance to kinase hinge-binding pharmacophore |
|---|---|
| Target Compound Data | 4-Aminophenyl NH₂ ~6 Å from oxazole C-2; TPSA 72.28 Ų, 2 HBD, 4 HBA |
| Comparator Or Baseline | Positional isomer (CAS 113304-36-2): 2-NH₂ directly on oxazole; Sigma-Aldrich listed purity 90% |
| Quantified Difference | NH₂ position shifted by ~6 Å; distinct InChI Keys (target: FASVISFMVZDJNP-UHFFFAOYSA-N per Sigma listing of isomer; target compound InChI not publicly listed on authoritative databases) |
| Conditions | Structural comparison based on SMILES (target: Cc1nc(-c2ccc(N)cc2)oc1CO vs. isomer: CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O) |
Why This Matters
Procurement of the correct regioisomer is critical for any program building on the 2-anilino-5-aryloxazole kinase inhibitor pharmacophore; the positional isomer cannot recapitulate the hinge-binding geometry validated by co-crystal structures in the VEGFR2 series.
- [1] Harris PA, Cheung M, Hunter RN, et al. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. J Med Chem. 2005;48(5):1610-1619. PDB 1Y6A co-crystal structure. doi:10.1021/jm049538w View Source
